molecular formula C20H23ClN2O2S B12773752 N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride CAS No. 117125-47-0

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride

Katalognummer: B12773752
CAS-Nummer: 117125-47-0
Molekulargewicht: 390.9 g/mol
InChI-Schlüssel: ZABORCCPJXIZPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride is a complex organic compound with a unique structure that includes a dibenzo-thiepin core and a morpholineacetamide side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride typically involves multiple steps, starting with the formation of the dibenzo-thiepin core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The morpholineacetamide side chain is then introduced through nucleophilic substitution reactions, often using morpholine and acetic anhydride as reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to obtain the monohydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride is unique due to its specific combination of the dibenzo-thiepin core and the morpholineacetamide side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

117125-47-0

Molekularformel

C20H23ClN2O2S

Molekulargewicht

390.9 g/mol

IUPAC-Name

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-morpholin-4-ylacetamide;hydrochloride

InChI

InChI=1S/C20H22N2O2S.ClH/c23-19(13-22-9-11-24-12-10-22)21-20-16-6-2-1-5-15(16)14-25-18-8-4-3-7-17(18)20;/h1-8,20H,9-14H2,(H,21,23);1H

InChI-Schlüssel

ZABORCCPJXIZPW-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.